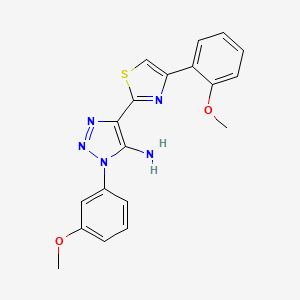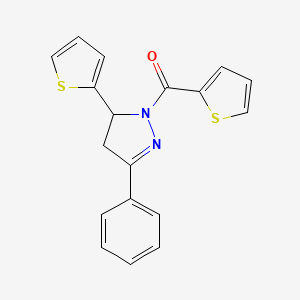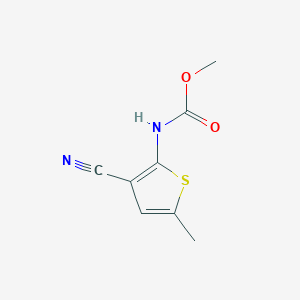
Methyl (3-cyano-5-methylthiophen-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl (3-cyano-5-methylthiophen-2-yl)carbamate” is a chemical compound with the molecular formula C8H8N2O2S . Its CAS number is 114210-19-4 .
Molecular Structure Analysis
The molecular structure of “Methyl (3-cyano-5-methylthiophen-2-yl)carbamate” consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Carbamates, including “Methyl (3-cyano-5-methylthiophen-2-yl)carbamate”, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . They can also be synthesized from alcohols and urea as an ecofriendly carbonyl source .Physical And Chemical Properties Analysis
“Methyl (3-cyano-5-methylthiophen-2-yl)carbamate” has a molecular weight of 196.23 . Its predicted density is 1.30±0.1 g/cm3, and its predicted boiling point is 292.5±40.0 °C .科学的研究の応用
Medicinal Chemistry: Anticancer Agents
The thiophene moiety in Methyl (3-cyano-5-methylthiophen-2-yl)carbamate is known for its presence in compounds with anticancer properties . Research has shown that thiophene derivatives can be effective in inhibiting cancer cell growth. This compound could be utilized to synthesize novel anticancer drugs, potentially offering new pathways for treatment.
Organic Electronics: Semiconductors
Thiophene-based molecules play a significant role in the development of organic semiconductors . The unique structure of Methyl (3-cyano-5-methylthiophen-2-yl)carbamate could be explored for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices.
Anti-Inflammatory Drugs
Compounds containing the thiophene ring, such as Methyl (3-cyano-5-methylthiophen-2-yl)carbamate, have been associated with anti-inflammatory activity . This suggests potential applications in developing new anti-inflammatory medications, which could help treat various inflammatory disorders.
Antimicrobial Applications
Thiophene derivatives are also recognized for their antimicrobial properties . Methyl (3-cyano-5-methylthiophen-2-yl)carbamate could be used to create new antimicrobial agents, aiding in the fight against resistant strains of bacteria and other pathogens.
Material Science: Corrosion Inhibitors
In material science, thiophene compounds are utilized as corrosion inhibitors . The application of Methyl (3-cyano-5-methylthiophen-2-yl)carbamate in protective coatings could enhance the longevity and durability of metals in corrosive environments.
Neurological Disorders: Serotonin Antagonists
Some thiophene derivatives act as serotonin antagonists and are used in the treatment of neurological disorders such as Alzheimer’s disease . Methyl (3-cyano-5-methylthiophen-2-yl)carbamate could be investigated for its potential to modulate serotonin receptors, offering new avenues for therapeutic intervention.
Enzyme Inhibition: Kinase Inhibitors
Thiophene compounds have been reported to inhibit kinases, enzymes that play a crucial role in cell signaling . Methyl (3-cyano-5-methylthiophen-2-yl)carbamate might be developed into kinase inhibitors, which could be valuable in treating diseases caused by dysregulated enzyme activity.
Agricultural Chemistry: Plant Growth Regulators
Indole derivatives, which share structural similarities with thiophene compounds, are known to influence plant growth . Exploring the use of Methyl (3-cyano-5-methylthiophen-2-yl)carbamate as a plant growth regulator could lead to improved agricultural productivity.
特性
IUPAC Name |
methyl N-(3-cyano-5-methylthiophen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-5-3-6(4-9)7(13-5)10-8(11)12-2/h3H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZFMQQZUALICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-cyano-5-methylthiophen-2-yl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


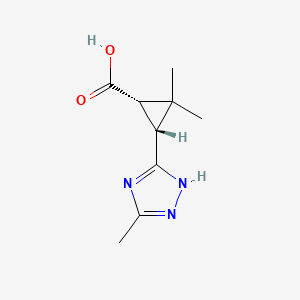
![2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2741697.png)


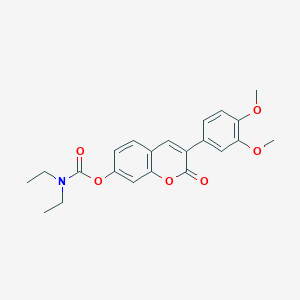
![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)

![(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2741709.png)
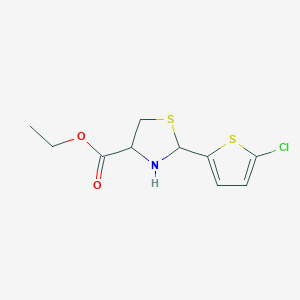
![N-(furan-2-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2741713.png)
